molecular formula C8H9Br2NO B13151168 (2,6-Dibromo-4-methoxyphenyl)methanamine

(2,6-Dibromo-4-methoxyphenyl)methanamine

Cat. No.: B13151168
M. Wt: 294.97 g/mol
InChI Key: HMSWGRAFFAVNEY-UHFFFAOYSA-N
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Description

(2,6-Dibromo-4-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H9Br2NO It is characterized by the presence of two bromine atoms, a methoxy group, and an amine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dibromo-4-methoxyphenyl)methanamine typically involves the bromination of 4-methoxyaniline followed by the introduction of the methanamine group. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dibromo-4-methoxyphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

(2,6-Dibromo-4-methoxyphenyl)methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,6-Dibromo-4-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The presence of bromine atoms and the methoxy group can influence its binding affinity and reactivity with biological molecules. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with DNA: Potentially causing DNA damage or interfering with replication.

    Modulating Receptor Activity: Affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dibromo-4-methoxyphenyl)methanamine is unique due to the combination of bromine atoms and a methoxy group, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

(2,6-dibromo-4-methoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2NO/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3H,4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSWGRAFFAVNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)CN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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